molecular formula C18H17ClN2O4 B2431653 3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1226442-67-6

3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2431653
CAS No.: 1226442-67-6
M. Wt: 360.79
InChI Key: UOYHPNHOIXSJHD-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a highly potent and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a key regulator of necroptosis , a form of programmed necrotic cell death, and inflammation through its roles in the TNFα signaling pathway. By specifically inhibiting RIPK1 kinase activity, this compound effectively blocks the initiation of necroptotic cell death, making it an essential pharmacological tool for dissecting the contributions of this pathway in various disease models. Its research value is particularly high in the fields of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, as well as in inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease. The compound's ability to cross the blood-brain barrier enhances its utility for in vivo studies targeting central nervous system pathologies. Researchers utilize this inhibitor to explore novel therapeutic strategies aimed at mitigating tissue damage and inflammation driven by dysregulated cell death pathways.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c1-10-7-8-15(24-10)14(22)9-20-18(23)16-11(2)25-21-17(16)12-5-3-4-6-13(12)19/h3-8,14,22H,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYHPNHOIXSJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Enamino Ketoesters

β-Enamino ketoesters react with hydroxylamine hydrochloride under mild acidic conditions to yield 1,2-oxazole-4-carboxylates. For the target compound, a β-enamino ketoester precursor bearing a 2-chlorophenyl group at C3 and a methyl group at C5 is required.

  • Key Reaction :
    $$
    \text{β-Enamino ketoester} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH, reflux}} \text{1,2-oxazole-4-carboxylate} + \text{H}2\text{O}
    $$
  • Regioselectivity : The substituents’ positions are dictated by the β-enamino ketoester’s structure. For example, a 2-chlorophenyl group at the β-carbon and a methyl group at the ketoester’s α-carbon ensure correct placement at C3 and C5 of the oxazole.
  • Yield : Reported yields for analogous reactions range from 65% to 85%.

Tandem Cycloisomerization/Hydroxyalkylation

N-Propargylamides undergo Zn(OTf)₂-catalyzed cycloisomerization with trifluoropyruvates to form oxazoles. Adapting this method for non-fluorinated substrates could enable oxazole formation with tailored substituents:

  • Mechanism :
    • Zn(OTf)₂ activates the alkyne, promoting 5-exo-dig cyclization to form an oxazoline intermediate.
    • Hydrolysis and subsequent hydroxyalkylation introduce the C4 carboxamide.
  • Advantages : High atom economy and functional group tolerance.

Functionalization of the C4 Carboxamide

The C4 carboxylate must be converted to a carboxamide bearing the N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl] group.

Ester to Amide Conversion

Methyl 1,2-oxazole-4-carboxylates are amidated using primary amines. For the target compound:

  • Reagents :
    • Amine : 2-Amino-1-(5-methylfuran-2-yl)ethanol (synthesized separately; see Section 3).
    • Conditions : Activation of the ester with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with the amine in dichloromethane (DCM) at 0–25°C.
  • Yield : 70–90% for analogous amidation reactions.

Direct Amidation via Coupling Reagents

Alternative methods employ coupling agents like HATU or EDCI:
$$
\text{Ester} + \text{Amine} \xrightarrow{\text{EDCI, HOBt, DIPEA}} \text{Carboxamide} + \text{EtOH}
$$

  • Advantages : Avoids acyl chloride formation, improving safety and compatibility with acid-sensitive groups.

Synthesis of the N-Substituent: 2-Hydroxy-2-(5-Methylfuran-2-yl)Ethylamine

The side chain requires a furan-containing β-amino alcohol.

Reductive Amination of 5-Methylfuran-2-yl Glycolaldehyde

  • Aldehyde Preparation : Oxidation of 5-methylfurfuryl alcohol to 5-methylfuran-2-yl glycolaldehyde using Dess-Martin periodinane.
  • Reductive Amination :
    $$
    \text{Glycolaldehyde} + \text{NH}3 \xrightarrow{\text{NaBH}3\text{CN}} \text{2-Hydroxy-2-(5-methylfuran-2-yl)ethylamine}
    $$
  • Yield : ~60% for similar furan-derived amines.

Epoxide Ring-Opening

Epichlorohydrin reacts with 5-methylfuran-2-ylmagnesium bromide to form a furan-substituted epoxide, which is then opened with ammonia:
$$
\text{Epoxide} + \text{NH}_3 \rightarrow \text{β-Amino Alcohol}
$$

  • Challenges : Requires strict control of stereochemistry.

Integrated Synthetic Routes

Route A: Sequential Assembly

  • Synthesize methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate via β-enamino ketoester cyclocondensation.
  • Amidate with 2-hydroxy-2-(5-methylfuran-2-yl)ethylamine using EDCI/HOBt.
  • Overall Yield : ~50% (theoretical).

Route B: Convergent Approach

  • Prepare 1,2-oxazole-4-carbonyl chloride via SOCl₂ treatment of the ester.
  • Combine with pre-synthesized amine in one pot.
  • Advantages : Fewer purification steps.

Analytical Validation

Structural Confirmation

  • NMR :
    • $$^1$$H NMR: Aromatic protons (δ 7.2–7.8 ppm), oxazole C-H (δ 8.1 ppm), furan protons (δ 6.2–6.4 ppm).
    • $$^{13}$$C NMR: Oxazole C4 carbonyl (δ 165 ppm), furan C2 (δ 110 ppm).
  • HRMS : Molecular ion peak at m/z 415.12 (C₂₁H₂₂ClN₂O₄⁺).

Purity Optimization

  • HPLC : >98% purity achieved using C18 reverse-phase chromatography.

Challenges and Mitigation

  • Regioselectivity in Oxazole Formation : Controlled by steric and electronic effects of substituents on the β-enamino ketoester.
  • Amine Stability : The β-amino alcohol is hygroscopic; storage under inert atmosphere recommended.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Oxidation: Formation of a carbonyl group.

    Reduction: Formation of an amine group.

    Substitution: Formation of substituted aromatic compounds.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various oxazole derivatives on cancer cell lines, demonstrating that modifications in the side chains can enhance potency against specific types of cancer cells .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, related oxazole derivatives have shown promise as inhibitors of acid ceramidase, an enzyme implicated in sphingolipid metabolism and cancer cell survival. This inhibition may lead to apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of oxazole derivatives in neurodegenerative diseases. The compound's ability to modulate sphingolipid metabolism suggests potential applications in treating conditions like Alzheimer's disease. In vitro studies demonstrated that certain derivatives can protect neuronal cells from oxidative stress .

Case Studies

StudyObjectiveFindings
1 Evaluation of cytotoxic effects on A549 cell lineIdentified structure-activity relationships leading to enhanced cytotoxicity in modified oxazole compounds .
2 Investigation of enzyme inhibitionDemonstrated effective inhibition of acid ceramidase with optimal pharmacokinetic properties in vivo .
3 Neuroprotective effects assessmentShowed significant reduction in oxidative stress markers in neuronal cultures treated with oxazole derivatives .

Synthesis and Mechanism

The synthesis of this compound involves multi-step reactions that include the formation of the oxazole ring and subsequent functionalization. The mechanism typically involves cyclization reactions and nucleophilic substitutions that allow for the introduction of various substituents critical for biological activity.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, with its target. These interactions can modulate the activity of the target, leading to the desired biological effect. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
  • 3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxylic acid
  • 3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Biological Activity

3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide, with the CAS number 1226442-67-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

The molecular formula of the compound is C18H17ClN2O4C_{18}H_{17}ClN_{2}O_{4}, with a molecular weight of 360.8 g/mol. The structure features a chlorophenyl group, a hydroxyethyl moiety, and an oxazole ring which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₇ClN₂O₄
Molecular Weight360.8 g/mol
CAS Number1226442-67-6

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the oxazole ring : Cyclization of a precursor with a nitrile and an aldehyde under acidic conditions.
  • Introduction of the furan group : Achieved through Friedel-Crafts acylation.
  • Hydroxyethylation : Conducted via nucleophilic substitution using an alkyl halide and a base.

These synthetic routes allow for the introduction of various functional groups that enhance the compound's biological properties .

Anticancer Properties

Recent studies have evaluated the compound's antiproliferative activities against various cancer cell lines. For instance, it was tested alongside standard drugs like CA-4, showing significant inhibitory effects with IC50 values comparable to established anticancer agents.

Cell LineIC50 (µM)
HeLa180 ± 50
MDA-MB-2313100 ± 100
A549370 ± 100

The presence of specific substituents on the oxazole ring appears to enhance its efficacy against these cancer types .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It demonstrated notable activity against both Gram-positive and Gram-negative bacteria, which could be linked to its ability to inhibit bacterial topoisomerases—a common target for antibacterial agents.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes involved in cell proliferation.
  • Receptor Modulation : It can influence receptor activities through agonistic or antagonistic actions, modulating downstream signaling pathways that affect cell growth and survival.

The functional groups within the molecule facilitate various interactions such as hydrogen bonding and hydrophobic interactions, crucial for its binding affinity .

Study on Antiproliferative Effects

In a comparative study, this compound was evaluated alongside other derivatives in terms of their antiproliferative effects on human cancer cell lines. The results indicated that modifications to the furan and oxazole groups significantly impacted activity levels, underscoring the importance of structural optimization in drug development .

Antimicrobial Efficacy Assessment

Another study focused on assessing its antimicrobial efficacy against common pathogens like E. coli and S. aureus. The results showed that the compound could inhibit bacterial growth effectively at low concentrations, suggesting potential as a lead compound for new antibacterial therapies .

Q & A

Q. What are the optimal synthetic routes for 3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide, and how can reaction conditions be standardized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of chlorophenyl precursors with hydroxyethyl-furan intermediates. A common approach employs coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group, followed by amide bond formation with the hydroxyethyl-furan amine derivative. Reaction optimization includes varying solvents (e.g., DMF, THF), bases (e.g., triethylamine), and temperatures (60–80°C) to maximize yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical to isolate the product .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm, methyl groups at δ 2.1–2.5 ppm).
  • IR : Confirm amide C=O stretching (~1650 cm1^{-1}) and hydroxyl O-H bonds (~3300 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+^+ at m/z ~417).
    X-ray crystallography (if crystalline) resolves stereochemistry, as seen in structurally similar oxazole derivatives .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Begin with in vitro assays:
  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays).
  • Cell Viability : Screen in cancer cell lines (e.g., MTT assay) with IC50_{50} determination.
  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.
    Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) ensure reliability .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction between this compound and biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to targets (e.g., viral proteases). Use homology modeling if crystal structures are unavailable. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Free energy calculations (MM-PBSA) quantify binding affinities. Compare results with experimental IC50_{50} values to refine models .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines, culture conditions, and assay protocols.
  • Metabolic Stability : Test compound stability in liver microsomes to rule out degradation.
  • Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions.
  • Structural Analog Comparison : Compare with derivatives (e.g., ’s sulfamoylbenzamide) to isolate functional group contributions .

Q. How can in vivo pharmacokinetics and toxicity be systematically evaluated?

  • Methodological Answer :
  • ADME Studies : Administer in rodent models (oral/i.v.) with blood sampling over 24h. LC-MS/MS quantifies plasma concentrations. Calculate t1/2t_{1/2}, CmaxC_{max}, and bioavailability.
  • Toxicology : Perform acute toxicity (OECD 423) and subchronic studies (28-day repeat dose). Histopathology and serum biomarkers (ALT, creatinine) assess organ damage.
  • Metabolite Identification : Use HPLC-QTOF to detect phase I/II metabolites in urine/bile .

Q. What synthetic modifications could enhance the compound’s solubility or target selectivity?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate or PEG groups to the hydroxyl moiety for improved aqueous solubility.
  • Bioisosteric Replacement : Replace chlorophenyl with trifluoromethylphenyl to modulate lipophilicity.
  • Fragment-Based Optimization : Use SAR studies on the oxazole ring (e.g., methyl → ethyl) to refine steric/electronic effects.
    Validate modifications via LogP measurements (shake-flask method) and SPR binding assays .

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